1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea
Description
“1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea” is a synthetic urea derivative characterized by a pyrimidinone core substituted with an ethyl group at the 4-position and a 3-phenylpropyl chain via a urea linkage. The urea moiety serves as a critical pharmacophore, enabling hydrogen-bond interactions with biological targets such as ATP-binding cassette (ABC) transporters or kinases.
Properties
IUPAC Name |
1-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-16-13-17(23)22(14-21-16)12-11-20-18(24)19-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,13-14H,2,6,9-12H2,1H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXWEQOXYOPTIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNC(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from ethyl acetoacetate and urea, the pyrimidine ring can be synthesized through a cyclization reaction.
Alkylation: The pyrimidine derivative can be alkylated using an appropriate alkyl halide to introduce the ethyl group.
Urea Formation: The final step involves the reaction of the pyrimidine derivative with 3-phenylpropyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea group (-NHCONH-) undergoes hydrolysis under acidic or alkaline conditions. In acidic environments, the reaction proceeds via protonation of the carbonyl oxygen, leading to cleavage into an amine and carbamic acid (which further decomposes to CO₂ and another amine). Under alkaline conditions, hydroxide ions attack the carbonyl carbon, yielding two amine fragments and carbonate ions.
Key conditions and outcomes:
Alkylation and Acylation
The secondary amine in the urea moiety can participate in nucleophilic substitution reactions.
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form tertiary amines:
Acylation
Acetyl chloride in pyridine at 0–25°C selectively acylates the less sterically hindered amine:
Reactivity hierarchy: Pyrimidinone NH > urea NH (due to conjugation with carbonyl groups) .
Cyclization Reactions
The ethylene spacer between the pyrimidinone and urea groups enables intramolecular cyclization. Under dehydrating conditions (e.g., PCl₅, 100°C), it forms a fused bicyclic structure:
Key parameters:
-
Catalyst: Lewis acids (e.g., ZnCl₂) accelerate the reaction.
-
Yield: ~65% (optimized via THF solvent).
Nucleophilic Aromatic Substitution
The pyrimidinone ring undergoes substitution at the 2- and 4-positions. With NaNH₂ in liquid NH₃, the 4-ethyl group is replaced by amines:
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of urea derivatives, including this compound, as anticancer agents. The structural features of urea allow for interactions with biological targets involved in cancer proliferation.
- Mechanism : The compound may inhibit specific kinases or receptors that play critical roles in cancer cell signaling pathways. For instance, studies on similar urea derivatives have shown significant antiproliferative effects against various cancer cell lines, such as A549 (lung cancer) and HCT-116 (colon cancer) .
- Case Study : A study synthesized a series of urea derivatives and evaluated their activity against cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs like sorafenib, suggesting a promising avenue for further research into this compound's efficacy .
Anti-inflammatory Properties
Urea compounds have also been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways can be crucial in treating conditions such as arthritis and other inflammatory diseases.
Biological Pathways Exploration
The compound can serve as a probe to study various biological pathways. By utilizing its structural characteristics, researchers can investigate interactions with enzymes and receptors involved in metabolic processes.
Drug Design and Development
The unique structure of 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea makes it a candidate for molecular hybridization strategies. This approach combines pharmacophores from different bioactive compounds to enhance efficacy and reduce side effects.
Synthesis of Complex Molecules
In organic synthesis, this compound can act as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it valuable in developing new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrimidine ring could be involved in hydrogen bonding or π-π interactions with target molecules, while the urea linkage might facilitate binding through hydrogen bonds.
Comparison with Similar Compounds
LSS-11 (Compound 27)
- Structure: Features a benzo-triazolo-isoquinoline core with dimethylamino and aminopropyl substituents.
- Mechanism : Potent ABCC1 inhibitor via DR5/PARP1 and STAT3/MDR1/MRP1 pathways.
- Key Difference: Unlike the pyrimidinone-urea scaffold of the target compound, LSS-11 relies on a planar aromatic system for intercalation into transporter domains.
9-Deazapurine Derivative (Compound 28)
- Structure : Pyrrolo-pyrimidine core with a phenylpropyl group and indole-containing piperazine side chain.
- Activity: Broad-spectrum ABC transporter inhibitor (P-gp, ABCC1, ABCG2) with IC₅₀ values in the nanomolar range.
- Comparison: Both compounds share a phenylpropyl substituent, which likely enhances lipophilicity and efflux pump binding. However, the target compound’s pyrimidinone-urea scaffold may exhibit reduced off-target effects compared to the 9-deazapurine’s heterocyclic system, which is prone to intercalation in DNA .
Substituent Effects in Benzamide Derivatives
lists benzamide derivatives (Compounds 13–17) with phenylpropanamide backbones and variable alkoxy/cyano substituents. While structurally distinct from the target compound, these analogues highlight the importance of:
Phenylpropyl Groups : Enhances membrane penetration and hydrophobic interactions, similar to the 3-phenylpropyl chain in the target compound.
Substituent Flexibility: Alkoxy groups (methoxy, ethoxy) in benzamides modulate potency and metabolic stability. In contrast, the target compound’s ethyl-pyrimidinone substituent may confer rigidity, reducing metabolic degradation .
Mechanistic and Pharmacokinetic Considerations
| Parameter | Target Compound | LSS-11 | 9-Deazapurine (28) | Benzamide (16) |
|---|---|---|---|---|
| Core Structure | Pyrimidinone-urea | Triazolo-isoquinoline | Pyrrolo-pyrimidine | Phenylpropanamide |
| Key Substituent | 3-Phenylpropyl | Dimethylaminopropyl | Indole-piperazine | 4-Ethoxyphenyl |
| ABC Transporter Target | Hypothesized: ABCC1/ABCG2 | ABCC1 | P-gp/ABCC1/ABCG2 | N/A |
| Hydrogen-Bond Capacity | High (urea, pyrimidinone) | Moderate (amine groups) | Low (aromatic heterocycle) | Moderate (amide) |
| Lipophilicity (LogP) | Estimated: ~3.5 | Reported: 2.8 | Reported: 4.1 | Reported: 2.9–3.2 |
Note: LogP values for the target compound are extrapolated based on structural similarity.
Research Findings and Limitations
- Efficacy: The target compound’s dual pyrimidinone-urea scaffold may outperform LSS-11 in ABCC1 inhibition due to enhanced hydrogen-bond interactions. However, its broad-spectrum activity is likely inferior to 9-deazapurine derivatives, which target multiple ABC transporters .
- Metabolic Stability : The urea group may reduce cytochrome P450-mediated metabolism compared to benzamide derivatives, though in vivo studies are needed for validation.
- Knowledge Gaps: Direct comparative data on IC₅₀ values, toxicity, and in vivo efficacy are absent in the reviewed literature. Further studies must prioritize head-to-head assays with the cited analogues.
Biological Activity
Overview
1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure, which includes a pyrimidine ring and a phenylpropyl group, indicates potential biological activities that warrant detailed investigation. This article reviews its synthesis, biological mechanisms, and comparative studies with related compounds.
Chemical Structure and Synthesis
The compound can be synthesized through several key steps:
- Formation of the Pyrimidine Ring : Starting from ethyl acetoacetate and urea, the pyrimidine ring is synthesized via cyclization.
- Alkylation : The pyrimidine derivative undergoes alkylation using an appropriate alkyl halide to introduce the ethyl group.
- Urea Formation : The final step involves reacting the pyrimidine derivative with 3-phenylpropyl isocyanate to form the urea linkage.
The molecular formula for this compound is with a molecular weight of 348.41 g/mol .
Biological Activity
The biological activity of 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea has been explored in various studies, highlighting its potential therapeutic applications.
The compound's mechanism of action may involve interactions with specific enzymes or receptors, modulating their activity through:
- Hydrogen Bonding : The pyrimidine ring facilitates hydrogen bonding with target molecules.
- π-π Interactions : These interactions may enhance binding affinity to biological targets.
Research suggests that compounds with similar structures can inhibit certain pathways related to disease processes, such as inflammation or cancer progression .
Similar Compounds
To understand the uniqueness of 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea | Structure | Moderate anti-inflammatory effects |
| 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-benzyl)urea | Structure | Enhanced binding affinity to specific receptors |
These comparisons reveal that variations in substituents can significantly impact biological activities, suggesting avenues for further research into analogs and derivatives .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antitumor Activity : In vitro studies indicated that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .
- Anti-inflammatory Properties : Research demonstrated that related compounds could reduce inflammatory markers in animal models, supporting the hypothesis that this compound may also possess similar properties .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar urea derivatives have shown promising absorption and bioavailability profiles, indicating that modifications to this compound could enhance its therapeutic efficacy .
Q & A
Q. What are the recommended synthetic routes for 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling the pyrimidinone and urea moieties via nucleophilic substitution or carbodiimide-mediated reactions. Optimization may include solvent selection (e.g., DMF for polar intermediates), temperature control (50–80°C to balance reactivity and side reactions), and catalysts like HOBt/DCC for amide bond formation. Reaction engineering principles, such as continuous flow systems, can enhance yield and purity by improving mass transfer . Characterization via HPLC-MS and H/C NMR ensures intermediate integrity.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural confirmation?
- Methodological Answer :
- NMR : H and C NMR identify proton environments (e.g., urea NH peaks at δ 5.5–6.5 ppm) and confirm substituent positions.
- HPLC-MS : Quantifies purity (>95%) and detects byproducts using reverse-phase C18 columns with acetonitrile/water gradients.
- FT-IR : Validates functional groups (e.g., urea C=O stretch at ~1640 cm).
Cross-referencing with computational NMR predictions (DFT calculations) improves accuracy .
Q. How should researchers design preliminary assays to evaluate this compound’s biological activity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Dose-response curves (0.1–100 µM) determine IC. Cell viability assays (MTT or ATP-luciferase) assess cytotoxicity. Positive controls (e.g., staurosporine for kinases) and triplicate replicates minimize variability. Data normalization to vehicle-treated groups ensures reliability .
Advanced Research Questions
Q. What computational strategies can elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible ligand parameters to predict binding modes to target proteins (e.g., kinase ATP-binding pockets).
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and key residue interactions (e.g., hydrogen bonds with catalytic lysine).
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities. Cross-validate with experimental IC values .
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate datasets from multiple labs using standardized protocols (e.g., CONSORT guidelines) to identify outliers.
- Orthogonal Assays : Confirm activity via SPR (binding kinetics) and cellular thermal shift assays (CETSA).
- Proteomic Profiling : Use LC-MS/MS to detect off-target effects that may explain discrepancies .
Q. What advanced methods are suitable for studying degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic conditions.
- LC-HRMS : Identify degradation products (e.g., hydrolysis of the urea moiety to amines).
- Computational Prediction : Apply QSAR models to predict reactive sites and half-lives .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with varied substituents (e.g., alkyl chains, halogens) on the pyrimidinone or phenylpropyl groups.
- 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity.
- Machine Learning : Train Random Forest models on bioactivity data to prioritize synthetic targets .
Q. What methodologies validate the compound’s stability in aqueous formulations for in vivo studies?
- Methodological Answer :
- Accelerated Stability Testing : Store formulations at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor pH, osmolality, and particulate formation.
- HPLC-UV : Quantify degradation products.
- Cryo-TEM : Visualize micelle or nanoparticle formation in surfactant-based systems .
Methodological Best Practices
- Data Management : Use ELNs (Electronic Lab Notebooks) with blockchain timestamps for reproducibility. Encrypt sensitive data using AES-256 protocols .
- Experimental Design : Apply factorial DOE (Design of Experiments) to optimize reaction conditions, reducing trial-and-error approaches .
- Conflict Resolution : Leverage Bayesian statistics to weigh evidence from contradictory studies, prioritizing datasets with robust controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
